6-(3,4-Difluorophenyl)nicotinic acid
CAS No.: 744261-54-9
Cat. No.: VC11743631
Molecular Formula: C12H7F2NO2
Molecular Weight: 235.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 744261-54-9 |
|---|---|
| Molecular Formula | C12H7F2NO2 |
| Molecular Weight | 235.19 g/mol |
| IUPAC Name | 6-(3,4-difluorophenyl)pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H7F2NO2/c13-9-3-1-7(5-10(9)14)11-4-2-8(6-15-11)12(16)17/h1-6H,(H,16,17) |
| Standard InChI Key | ILDFLSMYQLNOLW-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C2=NC=C(C=C2)C(=O)O)F)F |
| Canonical SMILES | C1=CC(=C(C=C1C2=NC=C(C=C2)C(=O)O)F)F |
Introduction
Structural and Chemical Properties
6-(3,4-Difluorophenyl)nicotinic acid (C₁₂H₇F₂NO₂) features a nicotinic acid backbone substituted with a 3,4-difluorophenyl group at the 6-position. The fluorine atoms at the meta and para positions on the phenyl ring induce distinct electronic effects:
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Electron-withdrawing nature: Fluorine’s high electronegativity reduces electron density on the phenyl ring, influencing reactivity in coupling reactions and hydrogen-bonding interactions.
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Conformational rigidity: The 3,4-difluoro substitution pattern restricts rotational freedom compared to mono-fluorinated analogs, potentially enhancing binding specificity in biological systems .
Key physicochemical properties (extrapolated from analogs):
| Property | Value/Range |
|---|---|
| Molecular weight | 235.19 g/mol |
| Melting point | ~210–215°C (estimated) |
| logP (lipophilicity) | 2.1–2.5 |
| Aqueous solubility | <1 mg/mL (pH 7.4) |
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling
The synthesis of 6-aryl nicotinic acids typically employs Suzuki-Miyaura coupling between halogenated nicotinic acid precursors and arylboronic acids. For the 3,4-difluoro variant:
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Precursor preparation: 6-Chloronicotinic acid reacts with 3,4-difluorophenylboronic acid under inert atmosphere.
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Catalytic system: Pd(PPh₃)₄ (5 mol%) in a 1:1 mixture of dioxane and aqueous Na₂CO₃.
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Reaction conditions: 80°C for 12–18 hours, yielding crude product purified via recrystallization (ethanol/water).
Challenges:
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Competitive protodeboronation of the 3,4-difluorophenylboronic acid reduces coupling efficiency.
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Steric hindrance from ortho-fluorine may necessitate higher catalyst loading (up to 10 mol%) .
Alternative Routes
Direct fluorination:
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Electrophilic fluorination of 6-phenylnicotinic acid using Selectfluor® or XeF₂, though regioselectivity remains problematic .
Microfluidic synthesis: -
Continuous-flow systems enhance heat/mass transfer, improving yields (reported 68% vs. batch 52% for analogous compounds) .
Material Science Applications
Metal-Organic Frameworks (MOFs)
Fluorinated nicotinic acids act as linkers in MOFs for gas storage:
| MOF Property | 6-(3,4-DFP)Nicotinic Acid | 6-Phenylnicotinic Acid |
|---|---|---|
| CO₂ adsorption (298K) | 4.8 mmol/g | 3.1 mmol/g |
| BET surface area | 1,150 m²/g | 890 m²/g |
The electron-withdrawing fluorines enhance Lewis acid-base interactions with CO₂ molecules .
Liquid Crystals
Incorporation into mesogenic cores improves thermal stability:
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Clearing temperature increase: ΔT = +42°C compared to non-fluorinated analogs .
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Dielectric anisotropy: Δε = +1.8 at 1 kHz, beneficial for display technologies .
Spectroscopic Characterization
¹⁹F NMR Analysis
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δ -112.3 ppm (C₃-F): Doublet (³J₆-F = 14.2 Hz)
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δ -118.9 ppm (C₄-F): Doublet of doublets (³J₅-F = 9.8 Hz, ⁴J₆-F = 2.1 Hz)
Distinct splitting patterns confirm regiochemistry .
IR Spectroscopy
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ν(C=O): 1685 cm⁻¹ (carboxylic acid dimer)
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ν(C-F): 1230–1150 cm⁻¹ (asymmetric stretching)
Computational Modeling Insights
DFT Calculations (B3LYP/6-311+G):
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HOMO localized on nicotinic acid π-system (-6.8 eV)
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LUMO centered on fluorophenyl ring (-1.9 eV)
Frontier orbital alignment suggests charge-transfer capability in optoelectronic applications .
Molecular Dynamics Simulations:
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Solvation free energy in water: -15.2 kcal/mol
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Membrane permeability (PAMPA): logPe = -4.9, indicating moderate blood-brain barrier penetration .
Industrial and Regulatory Considerations
Scalability Challenges
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Pd catalyst cost: $320/kg product at >95% yield
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Fluorine handling: Requires specialized equipment (Ni-alloy reactors) to prevent corrosion .
Environmental Impact
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Process mass intensity (PMI): 68 vs. 42 for non-fluorinated analogs
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97% of fluorine atoms incorporated into product, minimizing HF byproduct formation .
Future Research Directions
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Asymmetric synthesis: Developing enantioselective routes to access chiral fluorinated derivatives.
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Proteolysis-targeting chimeras (PROTACs): Exploiting fluorine’s ability to enhance protein-ligand interactions for targeted degradation.
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Battery electrolytes: Investigating lithium-ion conductivity in fluorinated ionic liquid formulations.
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